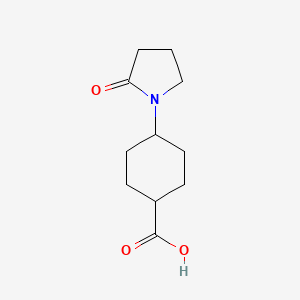
Trans-4-(2-oxo-pyrrolidin-1-yl)cyclohexanecarboxylic acid
Cat. No. B8809773
Key on ui cas rn:
820232-38-0
M. Wt: 211.26 g/mol
InChI Key: DCBNBDWNIQBLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07439368B2
Procedure details


4-(2-Pyrrolidon-1-yl)benzoic acid (20 g, 0.097 mol), 5% rhodium-carbon catalyst (6.89 g, 1.5% mol) and methanol (200 mL) are charged in an autoclave (300 mL) and stirred at room temperature for 24 hours under hydrogen pressure (9 atm, conversion rate >99%, cis:trans=75:25). The reaction solution is concentrated to 100 ml, and adjusted to pH 2 with conc. hydrochloric acid (11 g), followed by extraction with chloroform (100 mL) (×3). The organic layers are combined, washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, and the insoluble materials are removed by filtration. The resultant solution is evaporated to remove the solvent under reduced pressure. To the residue is added toluene and the precipitated crystals are collected by filtration, air-dried at 50° C. overnight to give 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylic acid (19.3 g, 93.7%, cis:trans=65:35).



Yield
93.7%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6]>[C].[Rh].CO>[N:1]1([CH:7]2[CH2:8][CH2:9][CH:10]([C:11]([OH:13])=[O:12])[CH2:14][CH2:15]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(C(CCC1)=O)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
6.89 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Rh]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 24 hours under hydrogen pressure (9 atm, conversion rate >99%, cis:trans=75:25)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution is concentrated to 100 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with chloroform (100 mL) (×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble materials are removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solution is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue is added toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals are collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C(CCC1)=O)C1CCC(CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.3 g | |
| YIELD: PERCENTYIELD | 93.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
